The synthesis of BAY1163877 involves several steps that focus on constructing its complex molecular framework. The synthetic pathway includes:
The molecular structure of BAY1163877 can be depicted as follows:
BAY1163877 primarily acts through inhibition of FGFR-mediated signaling pathways. The key reactions include:
The compound's selectivity allows it to minimize off-target effects while maintaining efficacy against tumor cells with FGFR aberrations.
BAY1163877 exerts its therapeutic effects through a well-defined mechanism:
BAY1163877 exhibits several notable physical and chemical properties:
BAY1163877 has significant potential in scientific research and clinical applications:
Fibroblast Growth Factor Receptors (FGFRs 1–4) are transmembrane receptor tyrosine kinases that regulate critical cellular processes, including proliferation, differentiation, angiogenesis, and survival. Upon binding to FGF ligands, FGFRs dimerize and activate downstream signaling cascades such as RAS/MAPK, PI3K/AKT, PLCγ, and STAT pathways [1] [6]. Dysregulation of FGFR signaling—through gene amplifications (66%), single-nucleotide variants (SNVs, 26%), or gene fusions (8%)—occurs in 5–10% of all human cancers, with frequencies exceeding 20–30% in urothelial carcinoma (UC), intrahepatic cholangiocarcinoma (iCCA), and squamous cell lung cancer [6] [7]. For example:
These alterations function as oncogenic drivers by sustaining proliferative signaling and evading growth suppressors, thereby establishing FGFRs as high-value therapeutic targets [1] [6].
Table 1: Prevalence of FGFR Alterations in Select Cancers
Cancer Type | FGFR Alteration | Frequency (%) | Primary Alteration Type |
---|---|---|---|
Urothelial Carcinoma | FGFR3 SNVs | 10–60% | S249C/R248C (APOBEC-signature) |
Intrahepatic Cholangiocarcinoma | FGFR2 Fusions | 10–16% | FGFR2-BICC1 |
Squamous Lung Cancer | FGFR1 Amplification | 13% | Copy number gain |
Endometrial Cancer | FGFR2 SNVs | 12% | Transmembrane domain mutations |
Tumor heterogeneity and co-occurring FGFR alterations necessitate inhibitors targeting all FGFR paralogs (FGFR1–4). Selective pan-FGFR inhibitors offer distinct advantages over non-selective tyrosine kinase inhibitors (TKIs) or isoform-specific agents:
Non-selective TKIs (e.g., pazopanib) inhibit VEGFR/PDGFR alongside FGFR, leading to off-target toxicity (hypertension, vascular complications) that limits therapeutic windows [1]. Consequently, agents with high selectivity for FGFR1–4 minimize off-target effects while maintaining efficacy against heterogeneous FGFR alterations [1] [6].
BAY1163877 (rogaratinib) is an orally bioavailable, ATP-competitive pan-FGFR inhibitor designed to target FGFR-addicted cancers. Its development addressed the unmet need for agents combining high selectivity with potent inhibition across all FGFR paralogs [1] [4].
Rogaratinib’s chemical structure (C₂₃H₂₆N₆O₃S; MW: 466.56 g/mol) enables nanomolar-level inhibition of FGFR1–4 kinases [4] [5]. Biochemical assays demonstrate IC₅₀ values of:
This selectivity profile is >10-fold higher than for VEGFR3 (IC₅₀: 127 nM), minimizing anti-angiogenic effects linked to toxicity [4]. Rogaratinib suppresses FGFR signaling by blocking autophosphorylation and downstream ERK activation, inducing G1-phase cell cycle arrest in FGFR-addicted cell lines (e.g., UM-UC-3 bladder cancer, IC₅₀: 36 nM) [1] [3].
Table 2: Rogaratinib Selectivity Profile (IC₅₀ Values)
Target | IC₅₀ (nM) | Cellular Assay Context |
---|---|---|
FGFR1 | 11.2 | HUVEC proliferation |
FGFR2 | <1 | Breast cancer (MFM-223) |
FGFR3 | 18.5 | Bladder cancer (UM-UC-3) |
FGFR4 | 201 | Hepatocellular carcinoma |
VEGFR3 | 127 | Lymphangiogenesis assay |
Rogaratinib exhibits broad activity across FGFR-altered xenografts:
Mechanistically, rogaratinib suppresses phospho-FGFR and phospho-ERK within 2 hours of administration, confirming target engagement [1] [7]. Synergy with immune checkpoint inhibitors (e.g., atezolizumab) is attributed to reduced tumor-associated macrophages and enhanced T-cell infiltration, forming the basis for the FORT-2 trial (NCT03473756) in UC [2] [7].
Phase I trials (NCT01976741) established 800 mg BID as the recommended Phase II dose, with expansion cohorts showing a 20.8% objective response rate (ORR) in UC patients with FGFR mRNA overexpression [2]. However, the Phase II/III FORT-1 trial (NCT03410693) reported no overall survival benefit versus chemotherapy in UC (median OS: 8.3 vs. 9.8 months; p = 0.67), underscoring limitations in unselected populations [2]. Exploratory analysis revealed higher ORR in patients with FGFR3 DNA alterations (52.4% vs. 27% for chemotherapy), highlighting the need for biomarker refinement [2].
Resistance mechanisms identified in preclinical models include:
Table 3: Key Clinical Trials of Rogaratinib
Trial Identifier | Phase | Population | Key Findings |
---|---|---|---|
NCT01976741 | I | Advanced solid tumors | RP2D: 800 mg BID; ORR: 20.8% in FGFR mRNA+ UC |
NCT03410693 (FORT-1) | II/III | FGFR mRNA+ UC post-chemotherapy | Median OS 8.3 mo (rogaratinib) vs 9.8 mo (chemo); p=0.67 |
NCT03473756 (FORT-2) | II | FGFR-altered, cisplatin-ineligible UC | Rogaratinib + atezolizumab ORR: 39% (3 CRs) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: